(4-Aminoisochroman-6-yl)methanol
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Overview
Description
(4-Aminoisochroman-6-yl)methanol is an organic compound with the molecular formula C10H13NO2. It is a derivative of isochroman, featuring an amino group at the 4-position and a hydroxymethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminoisochroman-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isochroman, which undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of high-pressure reactors for efficient reduction and hydroxymethylation .
Chemical Reactions Analysis
Types of Reactions: (4-Aminoisochroman-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: (4-Carboxyisochroman-6-yl)methanol.
Reduction: (4-Aminoisochroman-6-yl)methane.
Substitution: Derivatives with different alkyl or acyl groups at the amino position.
Scientific Research Applications
(4-Aminoisochroman-6-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Aminoisochroman-6-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
(4-Methoxyisochroman-6-yl)methanol: Similar structure but with a methoxy group instead of an amino group.
(4-Hydroxyisochroman-6-yl)methanol: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness: (4-Aminoisochroman-6-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-amino-3,4-dihydro-1H-isochromen-6-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-10-6-13-5-8-2-1-7(4-12)3-9(8)10/h1-3,10,12H,4-6,11H2 |
InChI Key |
XKLIRTGFEBERSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)C=CC(=C2)CO)N |
Origin of Product |
United States |
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